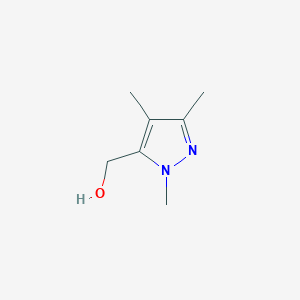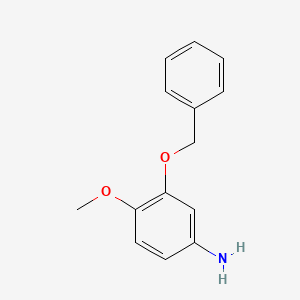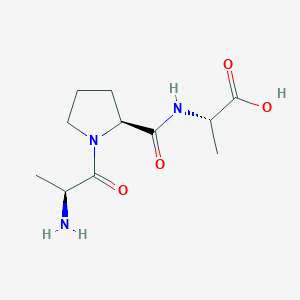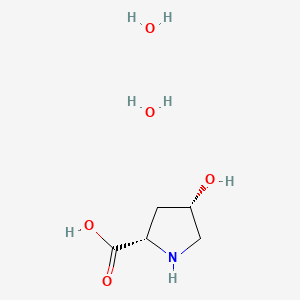
(S)-1,2-Hexadecanediol
Overview
Description
(S)-1,2-Hexadecanediol is a compound that belongs to the family of diols. It is commonly used in scientific research due to its unique properties and diverse applications.
Mechanism of Action
The mechanism of action of (S)-1,2-Hexadecanediol is not fully understood. However, it is believed to act as a surfactant, reducing the surface tension of water and increasing the solubility of hydrophobic compounds. It has also been shown to have antimicrobial properties, inhibiting the growth of various bacteria and fungi.
Biochemical and Physiological Effects:
(S)-1,2-Hexadecanediol has been shown to have various biochemical and physiological effects. It has been shown to increase the solubility of various hydrophobic compounds, making it useful in drug delivery systems. It has also been shown to have antimicrobial properties, making it useful in the development of antimicrobial agents.
Advantages and Limitations for Lab Experiments
The advantages of using (S)-1,2-Hexadecanediol in lab experiments include its high purity and yield, its unique properties, and its diverse applications. However, its limitations include its high cost and the need for specialized equipment for its synthesis.
Future Directions
There are many future directions for (S)-1,2-Hexadecanediol. It can be used in the development of new drug delivery systems, as a component in the synthesis of new polymers, and as a precursor for the synthesis of new chemicals. It can also be used in the development of new antimicrobial agents and in the production of new lubricants. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields.
Conclusion:
In conclusion, (S)-1,2-Hexadecanediol is a compound that has unique properties and diverse applications. It has been widely used in scientific research and has shown promise in various fields, including drug delivery, polymer synthesis, and antimicrobial agent development. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields.
Scientific Research Applications
(S)-1,2-Hexadecanediol has been widely used in scientific research due to its unique properties. It has been used as a surfactant in emulsion polymerization, as a lubricant in the production of polyethylene, and as a component in the synthesis of various polymers. It has also been used as a precursor for the synthesis of various chemicals, such as 1,2-hexadecanediol diacetate and 1,2-hexadecanediol dibenzoate.
properties
IUPAC Name |
(2S)-hexadecane-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15-17/h16-18H,2-15H2,1H3/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOOAFQCTJZDRC-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@@H](CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1,2-Hexadecanediol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)hexanamide](/img/structure/B3274750.png)


![6-Methoxybenzo[d]isothiazol-3-amine](/img/structure/B3274762.png)







